N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
描述
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 841211-87-8) is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core fused with a p-tolyl group at the 1-position and an acetamide side chain substituted with a benzo[d][1,3]dioxol-5-yl moiety . The pyrazolo-pyrimidinone scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and anticancer activity. The benzo[d][1,3]dioxol (piperonyl) group enhances lipophilicity and may influence bioavailability, while the p-tolyl substituent contributes to steric and electronic interactions with biological targets.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-13-2-5-15(6-3-13)26-20-16(9-23-26)21(28)25(11-22-20)10-19(27)24-14-4-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWQPWKMSOHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine framework. For example, triazole-bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones exhibited significant anticancer activity against various breast cancer cell lines, including MDA-MB231 and MCF-7, with IC50 values as low as 4.93 μM . The mechanism of action often involves inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB231 | 27.66 |
| Compound B | MCF-7 | 4.93 |
Antibacterial Activity
Compounds with similar structural motifs have also demonstrated antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against Staphylococcus aureus and Sarcina species .
| Compound | Bacteria | MIC (nM) |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | 80 |
| Derivative 2 | Sarcina | 90 |
Other Biological Activities
In addition to anticancer and antibacterial activities, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic effects. These compounds can modulate various biochemical pathways involved in inflammation and pain perception .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Mechanisms : A study demonstrated that pyrazolo[1,5-a]pyrimidinones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Antibacterial Efficacy : Research on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted derivatives indicated strong activity against multiple bacterial strains, reinforcing the potential for developing new antibacterial agents .
- Pharmacological Potential : The diverse pharmacological profiles of pyrazolo derivatives suggest their utility in treating various conditions beyond cancer and infections, including metabolic disorders and neurodegenerative diseases .
相似化合物的比较
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Diversity: The target compound’s pyrazolo-pyrimidinone core distinguishes it from quinazolinones (e.g., 11m) and simpler acetamides (e.g., 4q). This core is critical for kinase interaction, whereas quinazolinones are associated with DNA intercalation or topoisomerase inhibition .
- The benzo[d][1,3]dioxol moiety is a common lipophilic group across analogs, enhancing membrane permeability .
常见问题
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions are required?
The synthesis involves multi-step pathways, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent coupling with benzo[d][1,3]dioxole derivatives. Key steps include:
- Cyclization : Use of 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) to form the pyrazolo-pyrimidine core .
- Acetamide Coupling : Reaction of the pyrazolo-pyrimidine intermediate with activated benzo[d][1,3]dioxol-5-yl derivatives using coupling agents like EDC/HOBt . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and temperature control (60–80°C) to minimize side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are mandatory to confirm substituent positions, especially distinguishing between the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm) and pyrazolo-pyrimidine protons (δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇N₅O₄: 392.1352) and detects impurities .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What preliminary biological screening assays are recommended?
Initial screens should focus on:
- Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) targeting kinases like EGFR or VEGFR, given the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA-based prostaglandin E₂ (PGE₂) quantification .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to improve solubility of intermediates .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound from regioisomeric by-products .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Reproducibility : Validate results across multiple cell lines and independent labs to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to determine if discrepancies arise from rapid metabolism .
- Target Profiling : Perform kinome-wide screening (e.g., KinomeScan®) to identify off-target interactions that may explain variability .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| p-Tolyl (R₁) | Enhances kinase selectivity (e.g., EGFR > 70%) | |
| Benzo[d][1,3]dioxole | Increases lipophilicity (logP ~3.2) and BBB penetration | |
| Acetamide Linker | Critical for hydrogen bonding with kinase catalytic domains | |
| Advanced SAR studies should use molecular docking (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding poses . |
Q. What experimental approaches elucidate the mechanism of action in anticancer activity?
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
- Cell Cycle Analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .
- Western Blotting : Measure downstream targets (e.g., cleaved PARP, Bax/Bcl-2 ratio) .
Data Contradiction Analysis
Q. How to address conflicting results in kinase inhibition potency across studies?
- Enzyme vs. Cellular Assays : Confirm discrepancies by comparing recombinant kinase activity (e.g., IC₅₀ = 50 nM) with cellular phosphorylation assays (e.g., p-EGFR inhibition) .
- Cofactor Interference : Test Mg²⁺/Mn²⁺ concentrations, as pyrazolo-pyrimidines are sensitive to divalent cation levels .
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